molecular formula C10H11NO4 B1268711 4-(3-Hydroxyanilino)-4-oxobutanoic acid CAS No. 16141-43-8

4-(3-Hydroxyanilino)-4-oxobutanoic acid

Cat. No.: B1268711
CAS No.: 16141-43-8
M. Wt: 209.2 g/mol
InChI Key: TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxyanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-(3-Hydroxyanilino)-4-oxobutanoic acid primarily targets cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. CDKs control the progression of cells through the cell cycle by phosphorylating specific substrates .

Mode of Action

This compound interacts with CDKs by binding to their active sites, inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. The binding affinity and specificity of this compound for CDKs make it a potent inhibitor .

Biochemical Pathways

The inhibition of CDKs by this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound include:

Result of Action

At the molecular level, the inhibition of CDKs by this compound results in:

Action Environment

Environmental factors can significantly influence the efficacy and stability of this compound:

: DrugBank

Biochemical Analysis

Biochemical Properties

4-(3-Hydroxyanilino)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclin-dependent kinase 2 (CDK2) and p38 kinase. The interaction with CDK2 involves binding at the ATP site, where the quinazoline ring system of the compound aligns along the peptide strand linking the two domains of the protein . This binding interaction is crucial for the inhibition of CDK2 activity, which is essential for cell cycle regulation. Additionally, this compound interacts with p38 kinase in a similar manner, affecting its activity and thereby influencing cellular stress responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 activity by this compound leads to cell cycle arrest, preventing cells from progressing through the G1/S phase transition. This effect is particularly relevant in cancer research, where uncontrolled cell proliferation is a hallmark of the disease. Furthermore, the interaction with p38 kinase affects cellular stress responses, leading to changes in gene expression and metabolic pathways that help cells adapt to stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ATP-binding sites of CDK2 and p38 kinase, inhibiting their activities. This binding interaction is facilitated by the quinazoline ring system, which forms hydrogen bonds with the backbone NH groups of the domain connector strand in the enzymes . Additionally, the anilino group of the compound occupies a hydrophobic pocket within the protein interior, further stabilizing the binding interaction. These molecular interactions result in the inhibition of enzyme activity, leading to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can lead to persistent cell cycle arrest and changes in gene expression profiles, indicating long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 and p38 kinase activities, leading to desired therapeutic effects such as cell cycle arrest and modulation of stress responses. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with CDK2 and p38 kinase influences metabolic pathways related to cell cycle regulation and stress responses. Additionally, the compound may affect other metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and into specific organelles .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of specific targeting signals may direct the compound to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Additionally, post-translational modifications such as phosphorylation can affect the compound’s localization and activity within cells .

Properties

IUPAC Name

4-(3-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359173
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-43-8
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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